

Application Note: Chiral Separation of Fluralaner Enantiomers by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Fluralaner-13C2,15N,d3

Cat. No.: B12414883

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Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Fluralaner enantiomers. Fluralaner, a potent insecticide and acaricide, possesses a chiral center, leading to the existence of two enantiomers, (R)- and (S)-Fluralaner. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial for research, development, and quality control purposes. This protocol utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the enantiomers, enabling accurate determination of their ratio. The method is suitable for researchers, scientists, and drug development professionals working with Fluralaner.

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is widely used in veterinary medicine to control flea and tick infestations in dogs and cats. The molecule contains a single chiral center, resulting in two enantiomeric forms: (S)-(+)-Fluralaner and (R)-(-)-Fluralaner. Studies have indicated that the S-enantiomer exhibits significantly higher insecticidal activity compared to the R-enantiomer.^{[1][2]} Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for understanding their individual contributions to the overall efficacy and safety of Fluralaner-

based products. This application note presents a validated HPLC method for the enantioselective analysis of Fluralaner.

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
- Chiral Column: CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).
- Solvents: HPLC grade n-hexane and anhydrous ethanol.
- Sample: Fluralaner racemic standard.
- Volumetric flasks, vials, and syringes.

Sample Preparation

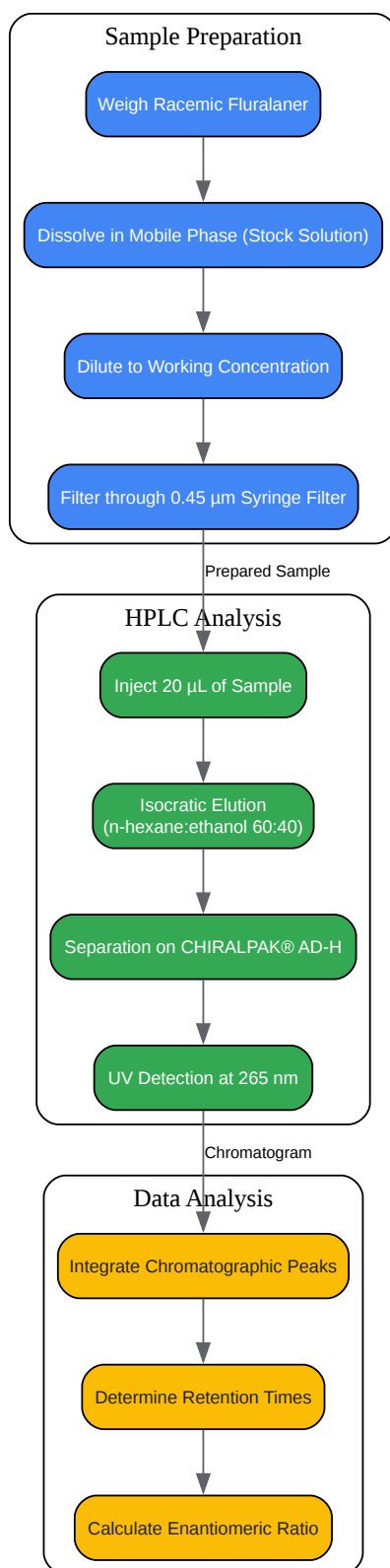
- Prepare a stock solution of racemic Fluralaner in the mobile phase at a concentration of 1 mg/mL.
- Further dilute the stock solution with the mobile phase to prepare working standards within the desired concentration range (e.g., 80 µg/mL to 200 µg/mL).
- Filter the final solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A detailed summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase	n-hexane : anhydrous ethanol (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient (Room Temperature)
Detection	UV at 265 nm
Injection Volume	20 µL

Experimental Workflow



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Caption: Workflow for Chiral HPLC Separation of Fluralaner Enantiomers.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-Fluralaner enantiomers was achieved. The method demonstrated good linearity and recovery for both enantiomers.

Quantitative Data Summary

The following table summarizes the performance of the HPLC method for the analysis of Fluralaner enantiomers.^[3]

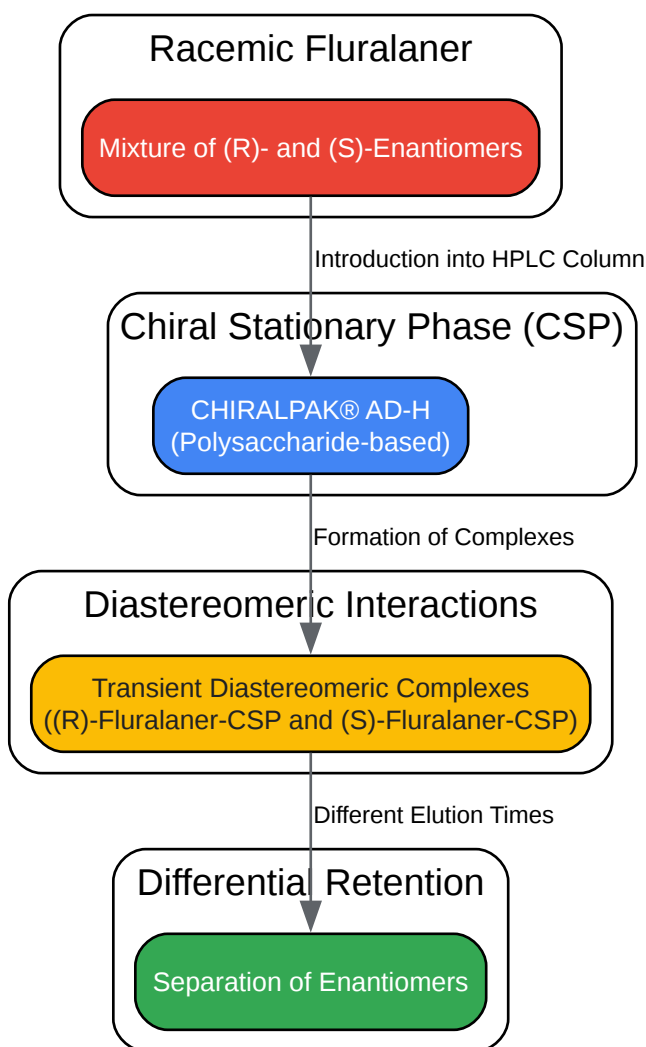
Parameter	(R)-Fluralaner	(S)-Fluralaner
Linearity Range	80.288 - 187.338 µg/mL	81.902 - 191.104 µg/mL
Correlation Coefficient (r)	0.9997	0.9999
Average Recovery	100.6%	100.8%

The proportions of R-Fluralaner and S-Fluralaner in the determined sample batches were found to be approximately 1:1, as expected for a racemic mixture.^[3]

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the chiral separation and quantification of Fluralaner enantiomers. The use of a CHIRALPAK® AD-H column with a mobile phase of n-hexane and anhydrous ethanol allows for excellent resolution. This method is accurate, reproducible, and suitable for the routine analysis of the enantiomeric ratio in Fluralaner samples.^[3]

Signaling Pathways and Logical Relationships



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Caption: Principle of Chiral Separation of Fluralaner Enantiomers.

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References

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- 3. Ratio of enantiomer in fluralaner by HPLC [ywfx.nifdc.org.cn]
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